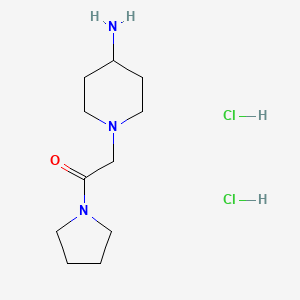
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the reduction of pyrrole or through the cyclization of 1,4-diaminobutane.
Coupling Reaction: The two rings are then coupled through a series of reactions involving intermediates such as halides or amines. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding of the rings.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one monohydrochloride
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is unique due to its dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to its free base or monohydrochloride counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are crucial.
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14;;/h10H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWRLABCVEPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
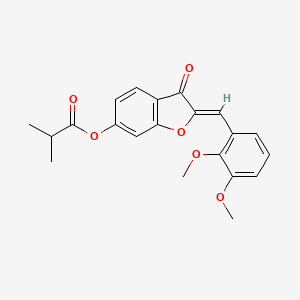
![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)
![N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2939942.png)

![N-butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
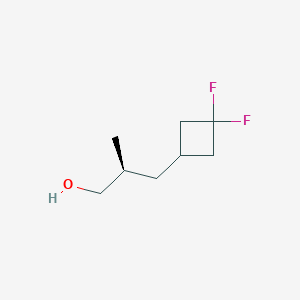
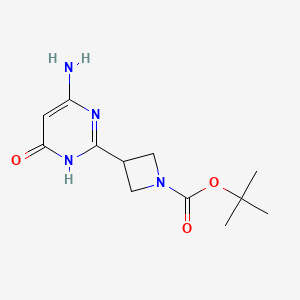
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939951.png)
![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
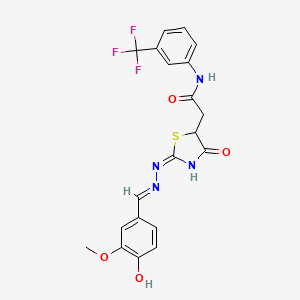
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
